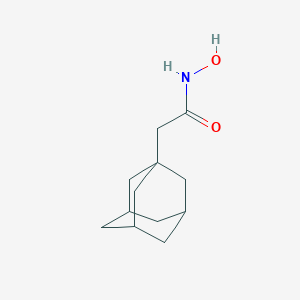

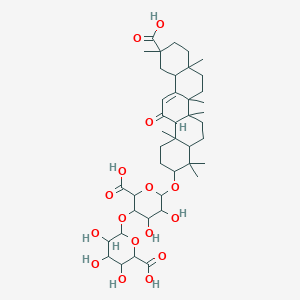

2-(1-金刚烷基)-N-羟基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .

Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane is characterized by its unique physical and chemical properties. It is the most stable isomer of C10H16 .

科学研究应用

抗锥虫病活性

金刚烷衍生物,包括 2-(1-金刚烷基)-N-羟基乙酰胺,已被研究其潜在的抗锥虫活性。Foscolos 等人(2022 年)合成了金刚烷芳基羟肟酸,包括 2-(4-(金刚烷-1-基)苯氧基)-N-羟基乙酰胺,展示了针对布氏锥虫和克氏锥虫的有趣特征。这些化合物作为羟肟酸进行官能化,由于其对锥虫的活性和毒性特征,显示出有望进行进一步研究 (Foscolos 等,2022)。

功能化化合物的合成

Shmailov 等人(2010 年)描述了功能化金刚烷尿嘧啶和相关化合物的有效合成方法,这在药物化学中具有重要意义。这些尿嘧啶中金刚烷叔级 C-H 键的选择性羟基化导致具有各种官能团的衍生物,显示出中等的抗病毒活性。这项研究突出了金刚烷衍生物在合成具有生物活性的分子方面的多功能性 (Shmailov 等,2010)。

有机合成中的金刚烷化

Novakov 等人(2020 年)研究了 N-芳基和 N-芳基烷基乙酰胺与羟基金刚烷衍生物的烷基化,展示了高收率和高纯度金刚烷基氨基芳烃的合成。这项研究提供了对金刚烷化过程的见解,增强了合成具有潜在药物应用的金刚烷类化合物的合成 (Novakov 等,2020)。

金刚烷的生物催化氧化

Sarkar 等人(2016 年)探索了金刚烷衍生物(包括 N-(1-金刚烷基)乙酰胺)的生物催化氧化,使用细胞色素 P450 酶 CYP101B1。通过采用底物工程和保护基团,他们实现了金刚烷骨架的有效和选择性氧化,为合成新型金刚烷类化合物开辟了途径 (Sarkar 等,2016)。

抑制 11β-羟类固醇脱氢酶 1 型

Ye 等人(2017 年)将 BMS-816336(一种羟基取代的金刚烷基乙酰胺)确定为 11β-羟类固醇脱氢酶 1 型酶的有效抑制剂。该化合物展示了显着的选择性和药效学作用,突出了金刚烷衍生物在治疗代谢性疾病中的治疗潜力 (Ye 等,2017)。

作用机制

Target of Action

Adamantane derivatives have been found to interact with various targets, such as the transient receptor potential vanilloid 1 (trpv1) receptor . TRPV1 is a non-selective cation channel activated by high temperatures and chemical agonists, playing a crucial role in nociceptive afferent neurons .

Mode of Action

For instance, SA13353, a novel TRPV1 agonist, inhibits tumor necrosis factor-a production by activating capsaicin-sensitive afferent neurons

Biochemical Pathways

The activation of trpv1 by adamantane derivatives has been associated with the modulation of inflammatory responses . This suggests that 2-(1-adamantyl)-N-hydroxyacetamide might influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Adamantane derivatives are known to have desirable pharmacokinetic properties, contributing to lower variability and low potential for drug interaction . They are rapidly and well absorbed, with renal clearance accounting for a significant portion of total body clearance

Result of Action

It is known that adamantane derivatives can promote the formation of different atypical tubulin assemblies . This suggests that 2-(1-adamantyl)-N-hydroxyacetamide might have similar effects, but more research is needed to confirm this.

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances

安全和危害

未来方向

属性

IUPAC Name |

2-(1-adamantyl)-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZCKUGJZBWOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377918 |

Source

|

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-N-hydroxyacetamide | |

CAS RN |

136561-40-5 |

Source

|

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)